molecular formula C10H12ClNO B1354488 4-(4-Chlorophenyl)morpholine CAS No. 70291-67-7

4-(4-Chlorophenyl)morpholine

Cat. No.: B1354488
CAS No.: 70291-67-7
M. Wt: 197.66 g/mol
InChI Key: KDWPYZPZUPWJGB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)morpholine is an organic compound with the molecular formula C10H12ClNO It is a morpholine derivative where a chlorophenyl group is attached to the nitrogen atom of the morpholine ring

Scientific Research Applications

4-(4-Chlorophenyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.

    Medicine: Research has explored its potential as an antimicrobial and antifungal agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

4-(4-Chlorophenyl)morpholine is classified as a dangerous substance. It has hazard statements H311-H302-H315-H319, indicating that it is toxic in contact with skin, harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Chlorophenyl)morpholine can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with ethylene oxide, followed by cyclization to form the morpholine ring. Another method includes the reaction of 4-chlorophenyl isocyanate with diethylene glycol, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves high-pressure and high-temperature conditions to ensure efficient synthesis. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield. The final product is usually purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)morpholine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-Chlorophenyl)morpholine can be compared with other similar compounds, such as:

    4-(4-Bromophenyl)morpholine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    4-(4-Fluorophenyl)morpholine: Contains a fluorine atom, which can influence its chemical properties and interactions.

    4-(4-Methylphenyl)morpholine: The presence of a methyl group can alter its steric and electronic properties.

Uniqueness: The presence of the chlorophenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs

Properties

IUPAC Name

4-(4-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWPYZPZUPWJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439581
Record name 4-(4-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70291-67-7
Record name 4-(4-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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